molecular formula C9H5BrClFN2O B8630245 3-(2-Bromo-4-chloro-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 858414-23-0

3-(2-Bromo-4-chloro-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B8630245
Key on ui cas rn: 858414-23-0
M. Wt: 291.50 g/mol
InChI Key: SLCIOWLYLNUZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08912221B2

Procedure details

To a solution of 2-bromo-4-chloro-6-fluoro-N-hydroxy-benzamidine (26.5 g, 99.25 mmol) in 2-propanol (200 ml) was added N,N-dimethylacetamide dimethyl acetal (35.2 ml, 238.20 mmol) slowly at 25° C. and the reaction mixture was stirred for 30 minutes. After completion of the reaction all volatiles were evaporated and the resulting crude product was purified by chromatography (silica gel; hexane/EtOAc 97:3) to obtain the title compound as white solid (27.5 g, 58%). MS: m/z=290 [M]+.
Name
2-bromo-4-chloro-6-fluoro-N-hydroxy-benzamidine
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
35.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([F:13])[C:3]=1[C:4]([NH:6][OH:7])=[NH:5].CO[C:16](OC)(N(C)C)[CH3:17]>CC(O)C>[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([F:13])[C:3]=1[C:4]1[N:5]=[C:16]([CH3:17])[O:7][N:6]=1

Inputs

Step One
Name
2-bromo-4-chloro-6-fluoro-N-hydroxy-benzamidine
Quantity
26.5 g
Type
reactant
Smiles
BrC1=C(C(=N)NO)C(=CC(=C1)Cl)F
Name
Quantity
35.2 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction all volatiles
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by chromatography (silica gel; hexane/EtOAc 97:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)F)C1=NOC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.